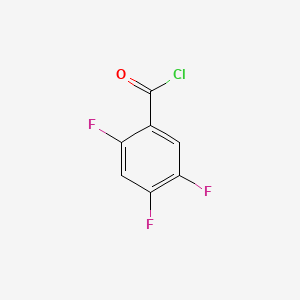

2,4,5-Trifluorobenzoyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzoyl chloride can be synthesized through the acylation of 2,4,5-trifluorobenzoic acid or 2,4,5-trifluorobenzamide using acylating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent . This method is cost-effective, environmentally friendly, and yields a high-purity product suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups and the reactive acyl chloride functional group . It can also participate in Friedel-Crafts acylation reactions, forming ketones when reacted with aromatic compounds in the presence of a Lewis acid catalyst .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Major Products:

Amines: Reaction with amines yields amides.

Alcohols: Reaction with alcohols produces esters.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

2,4,5-Trifluorobenzoyl chloride is synthesized through various methods. One notable approach involves the reaction of 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent. This method has been reported to yield high purity and is economically viable for industrial applications .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity.

Case Study: Synthesis of Fluoroquinolones

- In a study published in 1999, this compound was used to modify ciprofloxacin derivatives. The introduction of this compound into the synthesis pathway improved the biological activity of the resulting antibiotics .

Organic Synthesis

This compound is also employed as a reagent in various organic reactions due to its electrophilic properties.

Example: Protecting Group-Free Synthesis

- A recent study highlighted its use in a highly regioselective synthesis process where it was reacted with l-(+)-tartrate salt to produce a key intermediate for further chemical transformations .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 2,4,5-trifluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic sites on the target molecules . This acylation process can modify the chemical and biological properties of the target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,4,6-Trifluorobenzoyl chloride

- 2,3,5-Trifluorobenzoyl chloride

Comparison: 2,4,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the properties of the products formed . Compared to 2,3,4,5-tetrafluorobenzoyl chloride, which has an additional fluorine atom, this compound offers a different electronic environment, affecting its reactivity in nucleophilic substitution and acylation reactions . Similarly, the positional isomers 2,4,6-trifluorobenzoyl chloride and 2,3,5-trifluorobenzoyl chloride exhibit distinct reactivity patterns due to the varying electronic effects of the fluorine atoms .

Biologische Aktivität

2,4,5-Trifluorobenzoyl chloride (CAS Number: 88419-56-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique properties and potential biological applications. This article explores its synthesis, biological activity, and relevance in pharmaceutical development.

- Molecular Formula : CHClFO

- Molecular Weight : 194.54 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 173.7 ± 35.0 °C at 760 mmHg

- Flash Point : 58.9 ± 25.9 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of trifluorobenzene with chlorinating agents in the presence of paraformaldehyde . Recent advancements have highlighted more efficient methods that reduce the number of steps and increase yield, enhancing its utility in pharmaceutical applications .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In a study focusing on glycosylated fluoroquinolone antibiotics, compounds synthesized using this chlorinated derivative showed varying degrees of activity against resistant bacterial strains . The incorporation of the trifluorobenzoyl moiety was found to enhance the stability and transport of these compounds within microbial cells.

Pharmaceutical Applications

This compound plays a critical role in the development of new pharmaceuticals. It is utilized as an acylating agent in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting malaria treatment like MMV693183 . The compound's ability to modify biological molecules enhances their efficacy and stability.

Study on Fluoroquinolone Derivatives

A notable case study involved the synthesis of glycosylated fluoroquinolone derivatives where this compound was employed as a key reagent. The study demonstrated that these derivatives maintained antimicrobial activity while improving solubility and bioavailability compared to their parent compounds .

Synthesis of MMV693183

The synthesis of MMV693183 involved the use of this compound to acylate l-(+)-tartrate salt. This process yielded high purity products with improved overall yields compared to previous methods . Such advancements are crucial for scaling up production for therapeutic use.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGCAUUOPNJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237036 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-56-1 | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4,5-trifluorobenzoyl chloride utilized in synthesizing fluoroquinolones, and what makes it significant in this process?

A1: this compound acts as an electrophilic building block in the synthesis of fluoroquinolones. [, ] Specifically, it reacts with ethyl 2-pyridylacetate, followed by an intramolecular cyclization, to form the core tricyclic ring system characteristic of fluoroquinolones. [] The presence of fluorine atoms on the benzoyl chloride is crucial. These fluorine atoms contribute to the desired pharmacological properties of the resulting fluoroquinolone antibiotic by influencing its binding affinity to bacterial targets and its pharmacokinetic profile.

Q2: The research mentions the synthesis of aryl glycosides using this compound. What is the rationale behind synthesizing these derivatives, and what potential advantages do they offer?

A2: The synthesis of aryl glycosides, where a sugar molecule is attached to the fluoroquinolone core, aims to improve the drug's pharmacokinetic properties, particularly its uptake and distribution. [] Researchers hypothesize that these glycosylated derivatives might exploit the body's natural sugar transport systems, leading to enhanced cellular uptake and potentially overcoming resistance mechanisms in bacteria. [] While preliminary findings suggest that some glycosylated derivatives show promising activity, further research is needed to fully elucidate their transport mechanisms and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.